![molecular formula C17H14N4OS B2689825 6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-50-3](/img/structure/B2689825.png)
6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Structural Characterization
This compound belongs to a class of fused 1,2,4-triazoles, which have been synthesized through the condensation process and characterized by spectroscopic analysis. The synthesis of similar compounds involves interactions with substituted aromatic acids and phenacyl bromides, yielding compounds with significant structural diversity and complexity. The accurate determination of their structures, often confirmed by X-ray structure determination, lays the foundation for understanding their potential biological activities (Khan et al., 2014).
Potential Biological Activities
Antiviral and Anticancer Properties
A series of derivatives have been evaluated for their antiviral activity against HIV-1 and HIV-2, showcasing the potential of these compounds in antiviral therapies. Additionally, their cytotoxic activity against various human cancer cell lines has been assessed, suggesting a promising avenue for anticancer drug development. The evaluation involves advanced assays like the MTT assay for antiviral activity and cytotoxic assessments against cancer cell lines, indicating the compound's versatility in potential therapeutic applications (Yang et al., 2010).
Enzyme Inhibition and Molecular Docking Studies
The derivatives have been selected for evaluation of their inhibitory activity against specific enzymes like Eg5, using in vitro assays. Molecular docking studies further illuminate the interaction of these compounds with biological targets, providing insights into their mechanism of action at the molecular level. This detailed analysis aids in the optimization of these compounds for better biological efficacy and specificity (Khan et al., 2014).
Computational and Theoretical Studies
Density Functional Theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the electronic structure and intermolecular interactions of these compounds. These studies provide valuable information on the stability, reactivity, and potential interaction sites of the molecules, which are crucial for designing drugs with desired properties (Sallam et al., 2021).
properties
IUPAC Name |
6-(furan-2-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-12-4-6-13(7-5-12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-3-2-10-22-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPIMSZOTPFOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.